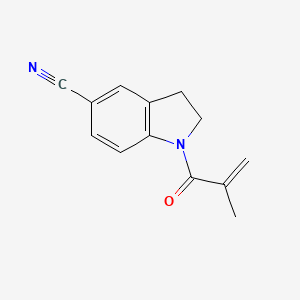
1-Methacryloylindoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methacryloylindoline-5-carbonitrile is a chemical compound with the molecular formula C13H12N2O. It is an indole derivative, which means it contains the indole ring system, a common structure in many natural and synthetic compounds.
Méthodes De Préparation
The synthesis of 1-Methacryloylindoline-5-carbonitrile typically involves starting from appropriate indole derivatives. One possible synthetic route includes the reaction of indole derivatives with methacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Methacryloylindoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methacryloylindoline-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: This compound is investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Methacryloylindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methacryloylindoline-5-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique methacryloyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
1-(2-methylprop-2-enoyl)-2,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9(2)13(16)15-6-5-11-7-10(8-14)3-4-12(11)15/h3-4,7H,1,5-6H2,2H3 |
Clé InChI |
TVZMQMGNNDRRGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N1CCC2=C1C=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


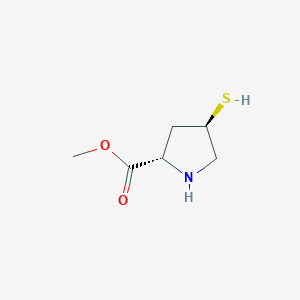
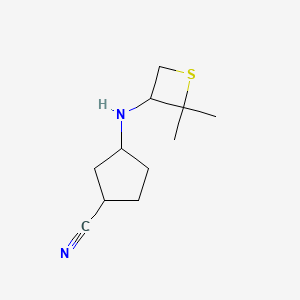
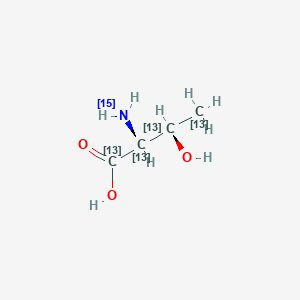

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
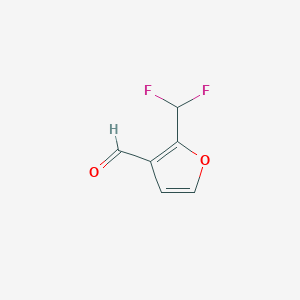
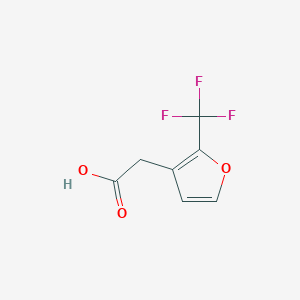
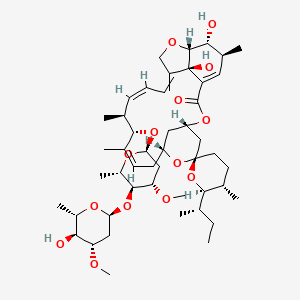
![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
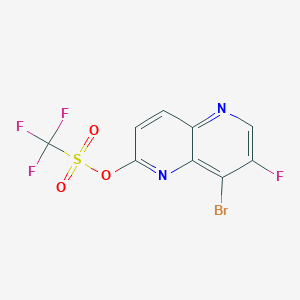

![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
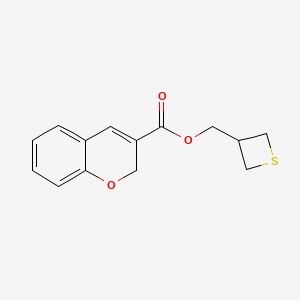
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
